An In-depth Technical Guide to Besifovir Dipivoxil Maleate: Chemical Structure, Properties, and Antiviral Activity
An In-depth Technical Guide to Besifovir Dipivoxil Maleate: Chemical Structure, Properties, and Antiviral Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Besifovir dipivoxil maleate (BSV), a novel oral acyclic nucleotide phosphonate, has emerged as a potent and safe therapeutic agent for the management of chronic hepatitis B (CHB). As a prodrug, it undergoes in vivo conversion to its active metabolite, besifovir, which effectively inhibits the hepatitis B virus (HBV) polymerase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, pharmacokinetics, antiviral efficacy, and safety profile of besifovir dipivoxil maleate. Detailed summaries of key clinical trial data and experimental methodologies are presented to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.
Chemical Structure and Physicochemical Properties
Besifovir dipivoxil maleate is the maleate salt of the dipivoxil ester prodrug of besifovir. The chemical structure is designed to enhance oral bioavailability.
IUPAC Name: [[1-[(2-aminopurin-9-yl)methyl]cyclopropyl]oxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate maleate[1]
CAS Number: 1039623-01-2[2][3][4]
Chemical Formula: C₂₂H₃₄N₅O₈P · C₄H₄O₄[5]
Molecular Weight: 643.58 g/mol [3][5]
The dipivoxil groups are esters that are cleaved in vivo, releasing the active phosphonate metabolite.
| Property | Value | Reference |
| Molecular Formula (Besifovir Dipivoxil) | C₂₂H₃₄N₅O₈P | [1][5] |
| Molecular Weight (Besifovir Dipivoxil) | 527.51 g/mol | [1][5] |
| Molecular Formula (Maleic Acid) | C₄H₄O₄ | [5] |
| Molecular Weight (Maleic Acid) | 116.07 g/mol | [5] |
| Stereochemistry | Achiral | [5] |
Mechanism of Action
Besifovir dipivoxil maleate is a prodrug that is orally administered and subsequently metabolized to its active form, besifovir. Besifovir is an acyclic nucleotide phosphonate analog of deoxyguanosine monophosphate (dGMP).[6] Its antiviral activity is mediated through the inhibition of the HBV polymerase, a key enzyme in the viral replication cycle.[6][7][8]
The active metabolite, besifovir diphosphate, competes with the natural substrate, dGTP, for incorporation into the nascent viral DNA chain.[7] Integration of besifovir into the growing DNA strand leads to premature chain termination, thereby halting viral replication.[7] This targeted inhibition of the viral reverse transcriptase is crucial for reducing the viral load in patients with chronic hepatitis B.[7]
Pharmacokinetics
Besifovir dipivoxil is rapidly absorbed after oral administration and is converted to its active metabolites. The pharmacokinetic profile demonstrates a linear dose-response relationship.
| Parameter | Value (for 60mg dose of Besifovir Dipivoxil) | Reference |
| Maximal Plasma Concentration (Cmax) of LB80331 | 397 ng/mL | [2] |
| Time to Maximal Plasma Concentration (Tmax) | 2.0 hours | [2] |
| Elimination Half-life | 3.0 hours | [2] |
Note: LB80331 is an intermediate metabolite. Data for the active diphosphate form within hepatocytes is limited.
Besifovir and its metabolites are primarily excreted through the kidneys.[2]
Antiviral Efficacy
In Vitro Antiviral Activity
Besifovir has demonstrated potent antiviral activity against both wild-type and some nucleos(t)ide analog-resistant HBV strains in vitro.
| HBV Strain | IC₅₀ (µM) | Reference |
| Wild-type | Varies by study | [9] |
| Lamivudine-resistant (rtL180M + rtM204V) | Shows resistance | [9] |
| Adefovir-resistant | Susceptible | [10] |
Clinical Efficacy
Multiple clinical trials have established the non-inferiority of besifovir dipivoxil maleate to other standard-of-care treatments for CHB, such as tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF).
Table 1: Virological Response (HBV DNA < 69 IU/mL) in Phase 3 and Extension Studies
| Treatment Group | Week 48 | Week 96 | Week 144 | Week 192 | Reference |
| BSV-BSV | 80.9% | 87.2% | 87.7% | 92.5% | [2][3][6][7] |
| TDF-BSV | 84.9% (on TDF) | 85.7% | 92.1% | 93.1% | [2][3][6][7] |
Table 2: Virological Response (HBV DNA < 20 IU/mL) at Week 144
| Treatment Group | Percentage of Patients | Reference |
| BSV-BSV | 80.3% | [6] |
| TDF-BSV | 85.5% | [6] |
Long-term treatment with besifovir dipivoxil maleate has been shown to maintain potent viral suppression for up to 192 weeks without the development of resistance.[1][7][11]
Safety and Tolerability
Besifovir dipivoxil maleate is generally well-tolerated. A key consideration is the potential for carnitine depletion, which is observed in a high percentage of patients.[12] Therefore, carnitine supplementation is often recommended during therapy.[13]
Clinical studies have indicated a favorable safety profile concerning renal and bone health compared to TDF.[6][9][14] Patients switching from TDF to besifovir have shown improvements in bone mineral density and renal function.[6][14]
Experimental Protocols
Quantification of HBV DNA
A common method for quantifying HBV DNA in clinical trials is real-time polymerase chain reaction (PCR).
Workflow for HBV DNA Quantification:
Protocol Outline:
-
Sample Collection and Processing: Blood samples are collected, and serum or plasma is separated by centrifugation.[4][6][7]
-
DNA Extraction: Viral DNA is extracted from serum or plasma using commercially available kits (e.g., QiAamp MinElute Virus Spin Kit).[15]
-
Real-Time PCR: The extracted DNA is subjected to real-time PCR using primers and probes targeting a conserved region of the HBV genome.[6] A standard curve is generated using quantification standards with known concentrations of HBV DNA, calibrated against a WHO international standard.[6]
-
Data Analysis: The viral load in patient samples is determined by comparing their amplification data to the standard curve.[6]
In Vitro Antiviral Activity (IC₅₀ Determination)
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
Protocol Outline:
-
Cell Culture: A suitable cell line that supports HBV replication (e.g., HepG2.2.15 cells) is cultured.
-
Drug Treatment: Cells are treated with a range of concentrations of the antiviral compound.
-
Analysis of Viral Replication: After a defined incubation period, the extent of HBV replication is measured. This can be done by quantifying intracellular HBV DNA replicative intermediates by Southern blotting or secreted HBV DNA by PCR.[10]
-
IC₅₀ Calculation: The IC₅₀ value is the drug concentration that causes a 50% reduction in HBV replication compared to untreated controls. This is typically calculated using dose-response curve analysis.
Conclusion
Besifovir dipivoxil maleate is a valuable addition to the therapeutic armamentarium for chronic hepatitis B. Its potent antiviral efficacy, high barrier to resistance, and favorable safety profile, particularly with respect to renal and bone health, make it an important treatment option. This technical guide has summarized the key chemical, pharmacological, and clinical characteristics of besifovir dipivoxil maleate, providing a solid foundation for further research and development in the field of anti-HBV therapeutics.
References
- 1. Susceptibility of Drug Resistant Hepatitis B Virus Mutants to Besifovir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic evaluation of besifovir for the treatment of HBV infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]
- 4. Hepatitis B Virus DNA by PCR, Quantitative | MLabs [mlabs.umich.edu]
- 5. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]
- 7. Hepatitis B Virus (HBV) DNA Detection and Quantification by Real-Time PCR, Serum - Mayo Clinic Laboratories | Microbiology and Infectious Disease Catalog [microbiology.testcatalog.org]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. news-medical.net [news-medical.net]
- 10. In vitro inhibition of HBV replication by a novel compound, GLS4, and its efficacy against adefovir-dipivoxil-resistant HBV mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Screening and identification of compounds with antiviral activity against hepatitis B virus using a safe compound library and novel real-time immune-absorbance PCR-based high throughput system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro methods for testing antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Besifovir dipivoxil maleate: a novel antiviral agent with low toxicity and high genetic barriers for chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the Target-Capture PCR Hepatitis B Virus (HBV) DNA Quantitative Assay and Comparison with Commercial HBV DNA Quantitative Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Besifovir Dipivoxil Maleate 144-Week Treatment of Chronic Hepatitis B: An Open-Label Extensional Study of a Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
